2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

説明

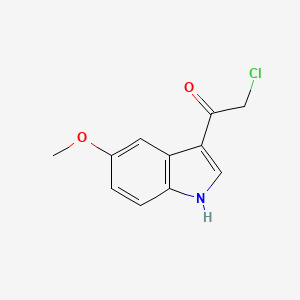

2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS 30030-91-2) is a halogenated indole derivative with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . Structurally, it consists of an indole core substituted with a methoxy group at the 5-position and a chloroacetyl group at the 3-position. This compound is utilized in organic synthesis, particularly as an intermediate for pharmaceuticals and bioactive molecules .

特性

IUPAC Name |

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFUNASXZRQFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359010 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-91-2 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Direct Acylation of 5-Methoxyindole:

The most common synthetic route involves reacting 5-methoxyindole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The base acts both as an acid scavenger and a catalyst to facilitate the electrophilic substitution at the 3-position of the indole ring.

Solvent: Dichloromethane (CH2Cl2) is typically used due to its inertness and ability to dissolve both reactants.

Temperature: The reaction is generally conducted at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions.

Reaction Time: Stirring for 2 to 4 hours ensures completion.

Workup: The reaction mixture is quenched with aqueous buffer (pH ~7), followed by extraction and purification.

-

Dissolve 5-methoxyindole (3 mmol) in 13 mL of CH2Cl2.

Add 1.5 equivalents of chloroacetyl chloride dropwise at 0 °C.

Add 1.5 equivalents of pyridine or triethylamine slowly to the reaction mixture.

Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-3 hours.

Quench with aqueous buffer, extract organic layer, dry over anhydrous Na2SO4, and purify by flash chromatography or recrystallization.

Yield: Typical yields range from 60% to 94%, depending on reaction scale and purification methods.

Industrial Production Methods

-

Industrial synthesis follows similar principles but incorporates continuous flow reactors to improve heat and mass transfer, ensuring better control over reaction parameters and safety.

-

Selection of environmentally benign solvents and catalysts is prioritized. Pyridine alternatives or solid-supported bases may be used to reduce waste.

-

Crystallization is preferred over chromatography for large-scale purification to reduce solvent usage and cost.

-

Process optimization focuses on minimizing chlorinated waste and improving atom economy.

Alternative Synthetic Strategies

-

Some protocols employ Lewis acids such as diethylaluminum chloride (Et2AlCl) to activate chloroacetyl chloride, increasing electrophilicity and reaction rate.

-

To a CH2Cl2 solution of 5-methoxyindole, Et2AlCl (1.5 equiv) is added dropwise at 0 °C.

After stirring, chloroacetyl chloride is added slowly, and the mixture is stirred for 2-4 hours at 0 °C.

The reaction is quenched and purified as above.

Benefits: This method can improve regioselectivity and yield.

Purification and Characterization

-

Flash column chromatography on silica gel using hexane/ethyl acetate gradients.

Recrystallization from ethanol or ethyl acetate.

-

High-performance liquid chromatography (HPLC) to assess purity.

Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to confirm structure.

Mass spectrometry (MS) for molecular weight confirmation.

Infrared spectroscopy (IR) for functional group verification.

| Method | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 5-methoxyindole, chloroacetyl chloride, pyridine/triethylamine | CH2Cl2 | 0 °C to RT | 60-94 | Common, straightforward |

| Lewis Acid Catalysis | 5-methoxyindole, chloroacetyl chloride, Et2AlCl | CH2Cl2 | 0 °C | 70-90 | Improved regioselectivity and yield |

| Industrial Continuous Flow | Similar reagents, continuous flow reactor | Environmentally friendly solvents | Controlled | >85 | Scalable, optimized for safety and waste |

The presence of the 5-methoxy substituent on the indole ring influences the electrophilic substitution, favoring acylation at the 3-position with high regioselectivity.

Reaction conditions must be carefully controlled to avoid polyacylation or side reactions such as chlorination of the methoxy group.

Purity optimization involves thorough removal of residual base and unreacted starting materials, as impurities can affect downstream applications.

Stability studies suggest that the compound should be stored under inert atmosphere and protected from moisture to prevent hydrolysis of the chloroacetyl group.

The preparation of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is well-established via electrophilic acylation of 5-methoxyindole with chloroacetyl chloride under basic conditions. Variations employing Lewis acids or continuous flow technology enhance yield and scalability. Proper purification and analytical validation ensure high-quality product suitable for research and industrial use.

化学反応の分析

Types of Reactions

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of alcohols.

科学的研究の応用

Chemistry

2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various substitution reactions, making it valuable in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial properties : Studies have shown that indole derivatives can inhibit the growth of various bacterial strains.

- Anticancer effects : The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly in colorectal carcinoma models .

Medicine

In medicinal chemistry, this compound is investigated for:

- Therapeutic effects : It is being studied as a precursor for drug development targeting diseases such as cancer and viral infections.

- Drug formulation : Its structural characteristics make it a candidate for developing new therapeutic agents with improved efficacy and reduced side effects.

Industry

The compound is utilized in the synthesis of:

- Dyes and pigments : Its chemical properties allow it to be incorporated into various industrial applications.

- Other chemicals : It serves as an intermediate in producing other valuable compounds.

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that derivatives of indole, including this compound, showed significant antiproliferative activity against various cancer cell lines, including HCT116 colorectal carcinoma cells. The results indicated that the compound induced apoptosis through activation of specific signaling pathways .

Case Study 2: Antimicrobial Properties

Research highlighted in PubChem revealed that indole derivatives possess antimicrobial properties. In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

作用機序

The mechanism of action of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The indole ring can interact with aromatic residues in proteins, affecting their function and activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

a) 1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4)

- Molecular Formula: C₁₀H₈ClNO

- Molecular Weight : 193.63 g/mol .

- Key Difference: Replaces the 5-methoxy group with a chlorine atom.

- Applications : Used in synthesizing indole-based pharmaceuticals, though its bioactivity profile may differ due to reduced electron-donating effects compared to the methoxy analog .

b) 2-Chloro-1-(1H-indol-3-yl)ethanone (CAS 2XR)

- Molecular Formula: C₁₀H₈ClNO

- Molecular Weight : 193.63 g/mol .

- Key Difference : Lacks substituents at the 5-position. The absence of the methoxy group simplifies the structure but may decrease stability in polar solvents.

- Synthesis : Prepared via Friedel-Crafts acylation, contrasting with the Darzens condensation methods used for methoxy-substituted derivatives .

c) 1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone (CAS 65040-36-0)

- Molecular Formula: C₁₀H₇BrClNO

- Molecular Weight : 273.53 g/mol .

- Key Difference : Bromine replaces the methoxy group, increasing molecular weight and introducing stronger electronegativity. This substitution may enhance halogen bonding in biological systems .

- Safety : Classified under GHS hazard categories, requiring stringent handling protocols compared to the methoxy derivative .

Non-Indole Analog: 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.65 g/mol .

- Melting Point : 88–90°C, indicating higher crystallinity than the indole-based compound (data unavailable for the latter) .

- Applications : Used in organic synthesis for catechol derivatives, highlighting the role of methoxy groups in directing electrophilic substitution .

Heterocyclic Derivatives

a) 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

- Molecular Formula : C₉H₇ClN₂O

- Key Difference : Replaces the indole ring with a pyrrolopyridine scaffold. This modification alters π-π stacking interactions and bioavailability .

- Synthesis : Involves multi-step reactions with hydrazine hydrate, differing from the one-step Darzens condensation used for indole derivatives .

Structural and Functional Analysis

Electronic Effects of Substituents

- Methoxy Group : The 5-methoxy substituent in the target compound donates electron density via resonance, enhancing stability in electrophilic environments compared to chloro or bromo analogs .

- Chloroacetyl Group : The reactive chloroacetone moiety facilitates nucleophilic substitution, a feature shared across all compared compounds .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | 223.66 | 5-OCH₃ | N/A | High solubility in polar solvents |

| 1-(5-Chloro-1H-indol-3-yl)ethanone | 193.63 | 5-Cl | N/A | Lower electron density |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 214.65 | 2,5-(OCH₃)₂ | 88–90 | Crystalline, stable under ambient |

生物活性

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the 2-position and a methoxy group at the 5-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 223.66 g/mol. These structural characteristics contribute to its unique reactivity and potential applications in medicinal chemistry.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication through mechanisms that may involve interference with viral enzymes or host cell pathways crucial for viral life cycles.

Anti-inflammatory Effects

The compound demonstrates notable anti-inflammatory effects, which are attributed to its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the inflammatory response, and their inhibition can lead to reduced inflammation in various biological systems.

Anticancer Properties

This compound has shown promising anticancer activity against several cancer cell lines. Studies indicate that it may induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating critical signaling pathways such as MAPK and PI3K/Akt. The compound's effects are often dose-dependent, with higher concentrations leading to more pronounced biological activities.

The biological activity of this compound is largely mediated through its interactions with specific molecular targets:

- Molecular Targets : The compound can bind to various enzymes or receptors, modulating their activity. For instance, it has been reported to inhibit cyclooxygenase enzymes involved in inflammatory processes and potentially affect cancer-related pathways.

- Pathways Involved : By binding to its targets, the compound triggers a cascade of biochemical events that can lead to therapeutic effects such as inhibition of viral replication or induction of apoptosis in cancer cells.

Case Studies

Several studies have highlighted the compound's efficacy against different types of cancer:

- Antiproliferative Activity : In vitro studies show that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis .

- In Vivo Studies : Animal model studies have demonstrated that this compound can effectively reduce tumor size when administered at appropriate dosages, indicating its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication; potential interaction with viral enzymes |

| Anti-inflammatory | Reduces inflammation by inhibiting COX and LOX enzymes |

| Anticancer | Induces apoptosis; inhibits proliferation in various cancer cell lines |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.

Q & A

Q. How can researchers troubleshoot failed crystallization attempts for SCXRD?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。